molecular formula C8H15NO2 B13068783 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide

2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide

Cat. No.: B13068783
M. Wt: 157.21 g/mol
InChI Key: BRFWAVIZIBIALS-ZCFIWIBFSA-N
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Description

2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of an oxirane ring (epoxide) and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the opening of the epoxide ring, followed by the addition of the amide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is unique due to the presence of both the oxirane ring and the propanamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2-dimethyl-N-[[(2R)-oxiran-2-yl]methyl]propanamide

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1

InChI Key

BRFWAVIZIBIALS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)C(=O)NC[C@@H]1CO1

Canonical SMILES

CC(C)(C)C(=O)NCC1CO1

Origin of Product

United States

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